molecular formula C13H18N2O B7490235 (2-Ethyl-1-piperidinyl)(4-pyridinyl)methanone

(2-Ethyl-1-piperidinyl)(4-pyridinyl)methanone

Cat. No.: B7490235
M. Wt: 218.29 g/mol
InChI Key: CVWXSKOMZXTDAA-UHFFFAOYSA-N
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Description

(2-Ethyl-1-piperidinyl)(4-pyridinyl)methanone is a heterocyclic compound that features both piperidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1-piperidinyl)(4-pyridinyl)methanone typically involves the reaction of 2-ethylpiperidine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1-piperidinyl)(4-pyridinyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2-Ethyl-1-piperidinyl)(4-pyridinyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2-Ethyl-1-piperidinyl)(4-pyridinyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-4-piperidinyl)(3-pyridinyl)methanone
  • (2-Ethyl-1-piperidinyl)(3-pyridinyl)methanone
  • (1-Methyl-4-piperidinyl)(4-pyridinyl)methanone

Uniqueness

(2-Ethyl-1-piperidinyl)(4-pyridinyl)methanone is unique due to the specific positioning of the ethyl group on the piperidine ring and the methanone linkage to the pyridine ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-12-5-3-4-10-15(12)13(16)11-6-8-14-9-7-11/h6-9,12H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWXSKOMZXTDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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